molecular formula C4H6F3NO2 B169514 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide CAS No. 114645-34-0

3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide

Cat. No.: B169514
CAS No.: 114645-34-0
M. Wt: 157.09 g/mol
InChI Key: IVCQKNKGXMVJOZ-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide: is a fluorinated organic compound with the molecular formula C4H6F3NO2. It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and an amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-methylpropanamide with trifluoromethylating agents under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the incorporation of the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts. For example, amidases from specific bacterial strains such as Burkholderia phytofirmans and Arthrobacter sp. have been employed to catalyze the hydrolysis of racemic mixtures to produce enantiomerically pure forms of the compound .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and amide groups can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
  • 3,3,3-Trifluoro-2-oxo-2-methylpropanamide
  • 2-Hydroxy-2-(trifluoromethyl)propionic acid

Comparison: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its acid and ketone counterparts, the amide form offers different hydrogen bonding capabilities and stability under various conditions .

Properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCQKNKGXMVJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550277
Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114645-34-0
Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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